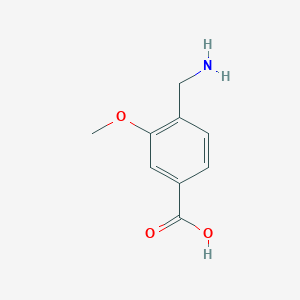![molecular formula C13H15NO3 B1628257 1-ベンゾ[1,3]ジオキソール-5-イル-2-ピロリジン-1-イル-エタノン CAS No. 745718-78-9](/img/structure/B1628257.png)
1-ベンゾ[1,3]ジオキソール-5-イル-2-ピロリジン-1-イル-エタノン
説明
1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん研究
この化合物は、抗がん評価のためのさまざまな誘導体の合成に使用されてきました。 例えば、さまざまな縮合ヘテロアリール部分を持つ1-ベンゾ[1,3]ジオキソール-5-イル-インドールのシリーズは、がん細胞に対して抗増殖活性を示しました .
抗炎症活性
この化合物の誘導体は、その抗炎症特性について研究されています。 この化合物を出発物質として合成されたいくつかのピリミジンおよびチエノピリミジンは、抗炎症活性を示しました .
神経科学研究
この化合物は、脳内の神経伝達物質レベルに影響を与える能力があるため、神経科学研究に使用される可能性があります。これは、脳機能の研究に役立つツールになる可能性があります.
作用機序
Target of Action
The primary target of 1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone is microtubules and their component protein, tubulin . Tubulin is a key structural component of the cytoskeleton and plays a crucial role in cell division. Therefore, it is a leading target for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and cell apoptosis .
Biochemical Pathways
The affected pathway is the cell cycle , specifically the S phase . The compound causes cell cycle arrest at the S phase, which is the phase of DNA replication . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
The molecular and cellular effects of the compound’s action include cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . These effects can lead to a reduction in the proliferation of cancer cells .
生化学分析
Biochemical Properties
It is known that the compound has a molecular weight of 271.3111
Cellular Effects
Preliminary studies suggest that the compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-11(8-14-5-1-2-6-14)10-3-4-12-13(7-10)17-9-16-12/h3-4,7H,1-2,5-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFJCYGLFZYISH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587715 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745718-78-9 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(1-pyrrolidinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745718-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine](/img/structure/B1628181.png)
![8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1628182.png)

![[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol](/img/structure/B1628185.png)



![Benzo[c]isoxazole-3-carbaldehyde](/img/structure/B1628194.png)


